2-ethynyl-1,3-thiazole-4-carbaldehyde
Description
Fundamental Significance of Heterocyclic Compounds in Chemical Research
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the landscape of chemical research. Their ubiquity in nature, from the DNA that encodes life to a vast array of natural products, underscores their importance. This natural prevalence has inspired chemists to explore their synthesis and properties, leading to a deeper understanding of chemical reactivity and biological processes. The unique electronic and steric properties conferred by the heteroatoms imbue these molecules with a diverse range of chemical behaviors and functionalities, making them indispensable tools in medicinal chemistry, agrochemicals, and materials science. slideshare.net
Academic Importance of 1,3-Thiazole Derivatives in Synthetic and Materials Science
Within the broad family of heterocycles, 1,3-thiazole derivatives have garnered significant academic and industrial attention. nih.gov The thiazole (B1198619) ring, a five-membered aromatic system containing sulfur and nitrogen atoms, is a key structural motif in numerous biologically active compounds, including vitamin B1 (thiamine) and the antibiotic penicillin. nih.govresearchgate.net This has spurred extensive research into the synthesis of novel thiazole derivatives with the aim of discovering new therapeutic agents. nih.govresearchgate.net In materials science, the electron-rich nature of the thiazole ring makes it an attractive component for the development of organic semiconductors, dyes, and liquid crystals. The ability to functionalize the thiazole ring at various positions allows for the fine-tuning of its electronic and physical properties, paving the way for the creation of advanced materials with tailored characteristics. nih.gov
The synthesis of thiazole derivatives is often achieved through well-established methods like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. youtube.comacgpubs.org This and other synthetic strategies provide a robust platform for accessing a wide array of substituted thiazoles, enabling systematic studies of their structure-activity relationships.
Research Impetus and Rationale for Investigating 2-Ethynyl-1,3-thiazole-4-carbaldehyde
The specific impetus for investigating this compound stems from the recognized potential of bifunctional molecules, where two reactive functional groups are present on a single scaffold. The ethynyl (B1212043) group at the 2-position and the carbaldehyde (aldehyde) group at the 4-position of the thiazole ring offer distinct and valuable chemical handles for further molecular elaboration.
The ethynyl group is a versatile functional group that can participate in a variety of chemical transformations, most notably the palladium-catalyzed Sonogashira cross-coupling reaction. libretexts.org This reaction allows for the formation of carbon-carbon bonds, enabling the straightforward introduction of aryl, heteroaryl, or vinyl substituents. This capability is of immense interest for the construction of complex molecules with potential applications in medicinal chemistry and materials science.
Simultaneously, the carbaldehyde group at the 4-position serves as a key building block for a plethora of synthetic operations. It can undergo nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid, providing numerous avenues for diversification. For instance, the aldehyde can be converted into various heterocyclic rings or used to link the thiazole core to other molecular fragments.
The combination of these two reactive moieties on a single thiazole scaffold creates a powerful synthon for the development of novel compounds with potentially enhanced biological activity or unique material properties. The rationale for its investigation lies in the hypothesis that the synergistic interplay between the ethynyl and carbaldehyde functionalities, mediated by the thiazole ring, will lead to the discovery of molecules with novel and valuable characteristics. The exploration of its synthesis and reactivity is therefore a critical step towards unlocking this potential.
Interactive Data Table: Properties of Related Thiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1,3-Thiazole | C₃H₃NS | 85.13 | Parent heterocyclic compound. wikipedia.org |
| Thiazole-4-carbaldehyde | C₄H₃NOS | 113.14 | Contains a carbaldehyde group at the 4-position. |
| 2-Methylthiazole | C₄H₅NS | 99.15 | Contains a methyl group at the 2-position. |
| 2-Bromothiazole | C₃H₂BrNS | 164.02 | Precursor for functionalization at the 2-position. |
Interactive Data Table: Synthetic Reactions for Thiazole Functionalization
| Reaction Name | Description | Key Reagents | Position Functionalized |
| Hantzsch Thiazole Synthesis | Condensation to form the thiazole ring. | α-haloketone, thioamide | Ring formation |
| Vilsmeier-Haack Reaction | Formylation (introduction of an aldehyde group). | POCl₃, DMF | Typically C5, but can be selective. researchgate.net |
| Sonogashira Coupling | Formation of a C-C bond with a terminal alkyne. | Pd catalyst, Cu(I) co-catalyst | C2 or other halogenated positions. libretexts.org |
| N-Alkylation | Addition of an alkyl group to the nitrogen atom. | Alkyl halide | N3 |
Properties
CAS No. |
1211537-62-0 |
|---|---|
Molecular Formula |
C6H3NOS |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations
Reactivity of the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.
Cycloaddition Chemistry (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
The ethynyl group readily participates in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govrsc.orgwikipedia.org The copper(I) catalyst ensures the specific formation of the 1,4-disubstituted triazole isomer. nih.govwikipedia.org This transformation is highly efficient and proceeds under mild conditions, often in aqueous solvents. rsc.orgnih.gov The resulting triazole moiety is a valuable pharmacophore and a stable linker in various chemical applications. nih.gov
Reaction: 2-ethynyl-1,3-thiazole-4-carbaldehyde + R-N₃ (organic azide)
Catalyst: Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)
Product: 2-(1-(R)-1H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carbaldehyde
The versatility of the CuAAC reaction allows for the introduction of a wide array of substituents (R-groups) onto the triazole ring, thereby enabling the generation of diverse molecular scaffolds. chemrxiv.org
Nucleophilic Additions to the Triple Bond
The electron-rich triple bond of the ethynyl group can undergo nucleophilic addition, particularly when activated by the electron-withdrawing thiazole (B1198619) ring. acs.org Various nucleophiles, such as thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction), can add across the alkyne. acs.org These reactions often proceed via a Michael-type addition mechanism. The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions.
| Nucleophile | Reaction Type | Product Type |
| Thiol (R-SH) | Thiol-yne Addition | Vinyl sulfide |
| Amine (R₂NH) | Amino-yne Addition | Enamine |
| Alcohol (R-OH) | Hydroxyl-yne Addition | Vinyl ether |
Metal-Catalyzed Functionalizations Beyond Initial Synthesis
The terminal alkyne of this compound can be further functionalized using a variety of metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity. For instance, Sonogashira coupling with aryl or vinyl halides can be employed to introduce aromatic or vinylic substituents at the terminal position of the alkyne. Other transition metal-catalyzed reactions can also be utilized for the selective functionalization of the C-H bond of the alkyne. researchgate.net
Reactivity of the Carbaldehyde Functionality
The aldehyde group is a versatile functional handle that can undergo a wide range of transformations, including condensation and redox reactions.
Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)
The carbaldehyde group readily undergoes condensation reactions with active methylene (B1212753) compounds in the Knoevenagel condensation. nih.govresearchgate.net This reaction, typically base-catalyzed, leads to the formation of a new carbon-carbon double bond. For example, reaction with malononitrile (B47326) would yield 2-(2-ethynyl-1,3-thiazol-4-yl)methylene)malononitrile.
Similarly, the aldehyde reacts with primary amines to form Schiff bases (imines). jocpr.comresearchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable final product or an intermediate for further transformations.
| Reagent | Reaction Type | Product |
| Active Methylene Compound (e.g., malononitrile, diethyl malonate) | Knoevenagel Condensation | α,β-unsaturated carbonyl compound |
| Primary Amine (R-NH₂) | Schiff Base Formation | Imine (R-N=CH-) |
Redox Transformations (Reduction to Alcohol, Oxidation to Carboxylic Acid)
The aldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (2-ethynyl-1,3-thiazol-4-yl)methanol, can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often sufficient for this transformation, leaving the ethynyl group intact.
Oxidation: Oxidation of the aldehyde to 2-ethynyl-1,3-thiazole-4-carboxylic acid can be accomplished using various oxidizing agents. organic-chemistry.orgorganic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Tollens' reagent). The choice of oxidant depends on the desired reaction conditions and compatibility with other functional groups in the molecule.
Carbonyl Additions and Subsequent Rearrangements
The aldehyde functional group at the C4 position of the thiazole ring is a primary site for chemical modification through carbonyl addition reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further transformations. masterorganicchemistry.com
The reactivity of the aldehyde is significantly influenced by the electronic properties of the 2-ethynyl-thiazole ring system. Both the thiazole ring and the ethynyl group are electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to aldehydes attached to simple alkyl or aryl groups. masterorganicchemistry.com
Common carbonyl addition reactions applicable to this compound include:
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would lead to the formation of secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(2-ethynyl-1,3-thiazol-4-yl)ethanol.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds would add to the carbonyl group to afford secondary alcohols.
Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) can be employed to convert the aldehyde into an alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) would produce 2-ethynyl-4-vinyl-1,3-thiazole.
Reductions: The aldehyde can be readily reduced to a primary alcohol, (2-ethynyl-1,3-thiazol-4-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Cyanohydrin Formation: In the presence of a cyanide source, such as sodium cyanide followed by acidification, the aldehyde can be converted to a cyanohydrin, 2-hydroxy-2-(2-ethynyl-1,3-thiazol-4-yl)acetonitrile. libretexts.org
Subsequent rearrangements of the initial addition products are also plausible. For example, under acidic conditions, the secondary alcohols formed from Grignard or organolithium addition could potentially undergo dehydration to form a substituted alkene, or in more complex scenarios, participate in rearrangements like the Pinacol rearrangement if an adjacent hydroxyl group is present. libretexts.org Similarly, α-haloketones derived from the corresponding alcohol could undergo the Favorskii rearrangement. libretexts.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy for Structural Connectivity
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. For 2-ethynyl-1,3-thiazole-4-carbaldehyde, three unique signals are expected in the ¹H NMR spectrum.
Aldehyde Proton (-CHO): A singlet is anticipated at the most downfield region, typically between δ 9.5 - 10.5 ppm . pdx.eduoregonstate.edu This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.
Thiazole (B1198619) Ring Proton (H-5): The proton at the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region, predicted to be around δ 8.2 - 8.5 ppm . Its precise shift is influenced by the electronic effects of the adjacent sulfur atom and the carbaldehyde group.
Ethynyl (B1212043) Proton (≡C-H): The terminal alkyne proton should produce a sharp singlet, typically found in the range of δ 3.0 - 3.5 ppm . oregonstate.edu
These signals would all appear as singlets because there are no adjacent protons within three bonds to cause spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Thiazole (H-5) | 8.2 - 8.5 | Singlet (s) |
| Ethynyl (≡C-H) | 3.0 - 3.5 | Singlet (s) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom.
Aldehyde Carbonyl (C=O): This carbon is the most deshielded, with a predicted chemical shift in the δ 185 - 200 ppm range. libretexts.org
Thiazole Ring Carbons (C-2, C-4, C-5): These heterocyclic carbons have characteristic shifts. C-2, bonded to both sulfur and nitrogen, is expected around δ 165 - 170 ppm . C-4, attached to the aldehyde group, is predicted in the δ 148 - 155 ppm region. C-5 is anticipated to be the most upfield of the ring carbons, around δ 125 - 135 ppm . asianpubs.org
Ethynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group would have distinct signals. The carbon attached to the thiazole ring (Cα) is expected around δ 85 - 95 ppm , while the terminal carbon (Cβ) is predicted to be slightly more upfield, around δ 75 - 85 ppm . compoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 185 - 200 |
| Thiazole (C-2) | 165 - 170 |
| Thiazole (C-4) | 148 - 155 |
| Thiazole (C-5) | 125 - 135 |
| Ethynyl (-C≡) | 85 - 95 |
| Ethynyl (≡C-H) | 75 - 85 |
Advanced Multi-Nuclear and Multi-Dimensional NMR Techniques (e.g., ¹⁵N NMR, 2D NMR)
To unambiguously confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are employed. wikipedia.org
HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would show correlations between protons and the carbons they are directly attached to. This would definitively link the ¹H signal at δ ~8.3 ppm to the ¹³C signal at δ ~130 ppm (C-5) and the ¹H signal at δ ~3.2 ppm to the ¹³C signal at δ ~80 ppm (terminal ≡C-H). wikipedia.org
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for establishing connectivity across multiple bonds. Key expected correlations would include the aldehyde proton (δ ~10.0 ppm) showing cross-peaks to the thiazole carbons C-4 and C-5. The ethynyl proton (δ ~3.2 ppm) would be expected to correlate to the thiazole-attached alkyne carbon and to C-2 of the thiazole ring.
¹⁵N NMR: While no specific data is available, ¹⁵N NMR spectroscopy could be used to probe the electronic environment of the thiazole nitrogen atom. The chemical shift would provide insight into the hybridization and electron density of the nitrogen, confirming its role within the aromatic heterocyclic system.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's functional groups. These techniques are complementary and provide a characteristic fingerprint of the molecule.
C-H Vibrations: The aldehyde C-H stretch would appear as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ . The terminal alkyne ≡C-H stretch is expected as a sharp, strong peak near 3300 cm⁻¹ .
Carbonyl Stretch (C=O): A very strong and sharp absorption band corresponding to the aldehyde C=O stretch is predicted in the region of 1690 - 1715 cm⁻¹ .
Alkyne Stretch (C≡C): The C≡C triple bond stretch is expected to give a weak to medium, sharp absorption around 2100 - 2150 cm⁻¹ .
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring would produce a series of medium to strong bands in the fingerprint region, typically between 1400 - 1600 cm⁻¹ .
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Ethynyl (≡C-H) | Stretching | ~3300 | Strong, Sharp |
| Aldehyde (C-H) | Stretching | ~2850, ~2750 | Weak-Medium |
| Ethynyl (C≡C) | Stretching | 2100 - 2150 | Weak-Medium |
| Aldehyde (C=O) | Stretching | 1690 - 1715 | Strong, Sharp |
| Thiazole Ring | C=N, C=C Stretching | 1400 - 1600 | Medium-Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₃NOS), the exact monoisotopic mass is calculated to be 136.99353 u .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z ≈ 137 would be expected. The fragmentation of thiazoles can be complex, but a plausible pathway for this molecule would involve initial losses of small, stable fragments. semanticscholar.org
Loss of H·: A peak at M-1 (m/z 136) would likely be observed due to the facile loss of the acidic aldehyde hydrogen radical. miamioh.edulibretexts.org
Loss of CO: Decarbonylation is a common fragmentation pathway for aldehydes, which would result in a fragment at M-28 (m/z 109) . miamioh.edulibretexts.org
Ring Fragmentation: The thiazole ring can fragment in several ways. A characteristic loss involves the cleavage of the C-S and C-N bonds, potentially leading to the expulsion of acetylene or HCN, resulting in complex fragment ions. researchgate.netresearchgate.net
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Assignment | Description |
|---|---|---|
| 137 | [M]⁺˙ | Molecular Ion |
| 136 | [M-H]⁺ | Loss of aldehyde hydrogen radical |
| 109 | [M-CO]⁺˙ | Loss of carbon monoxide |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org To date, a single-crystal X-ray structure for this compound has not been reported in the literature.
If a suitable single crystal could be grown, this technique would provide precise, unambiguous data on:
Molecular Confirmation: It would confirm the atomic connectivity and constitution of the molecule. nih.gov
Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C=O, C≡C, bonds within the thiazole ring) and angles would be obtained, offering insight into bond orders and ring strain.
Intermolecular Interactions: It would identify and characterize any non-covalent interactions, such as hydrogen bonding or π-π stacking, that dictate how the molecules pack together in the crystal lattice. nih.gov This information is fundamental for understanding the material's physical properties.
Electronic Spectroscopy: UV-Visible Absorption Analysis for Conjugation and Electronic Transitions
Detailed research findings on the electronic spectroscopy of this compound, including specific UV-Visible absorption maxima (λmax), molar absorptivity coefficients (ε), and detailed analyses of its electronic transitions and conjugation, are not available in the current scientific literature based on the conducted searches.
While the electronic behavior of the thiazole core and various substituted derivatives has been a subject of interest, specific experimental or computational studies detailing the UV-Visible absorption profile of this compound could not be retrieved. The unique substitution pattern of this molecule, featuring an electron-withdrawing carbaldehyde group at the 4-position and a π-conjugating ethynyl group at the 2-position, suggests a complex electronic structure.
In principle, the UV-Visible absorption spectrum of this compound would be expected to reveal electronic transitions characteristic of the extended π-system. The conjugation pathway would likely involve the thiazole ring, the ethynyl moiety, and the carbaldehyde group. This extended conjugation is anticipated to result in absorption bands at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted thiazole parent molecule, which primarily absorbs in the vacuum ultraviolet region.
The principal electronic transitions would likely be of the π → π* type, originating from the delocalized π-orbitals of the conjugated system. The presence of the sulfur and nitrogen heteroatoms in the thiazole ring, as well as the oxygen atom of the carbaldehyde group, could also introduce n → π* transitions. These transitions, involving the promotion of a non-bonding electron to an anti-bonding π-orbital, are typically of lower intensity than π → π transitions.
A hypothetical analysis would predict that the specific λmax values would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. Polar solvents could interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.
Without experimental data, any further discussion on the specific wavelengths of absorption, the intensity of the bands, and the precise nature of the electronic transitions for this compound would be purely speculative. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), would be required to predict the electronic spectrum and provide insights into the molecular orbitals involved in the transitions.
Due to the absence of specific research findings, a data table for the UV-Visible absorption analysis of this compound cannot be generated at this time.
Computational and Theoretical Investigations of the Compound
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed for thiazole (B1198619) derivatives to balance computational cost and accuracy. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and vibrational modes.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-ethynyl-1,3-thiazole-4-carbaldehyde, this process involves calculating the molecule's energy at various atomic arrangements to find the lowest energy conformation.
Illustrative Optimized Geometrical Parameters of a Thiazole Nucleus Note: This table presents typical bond lengths and angles for a thiazole ring, derived from computational studies on related molecules, as specific data for this compound is not published.
| Parameter | Bond/Angle | Typical Value (DFT) |
| Bond Length | C2-S1 | ~1.75 Å |
| C4-C5 | ~1.38 Å | |
| N3-C4 | ~1.39 Å | |
| C2-N3 | ~1.31 Å | |
| Bond Angle | C5-S1-C2 | ~89-91° |
| S1-C2-N3 | ~114-116° | |
| C2-N3-C4 | ~109-111° | |
| N3-C4-C5 | ~115-117° |
Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Charge Distributions)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. nih.gov In many thiazole derivatives, the HOMO is often distributed over the thiazole ring and electron-donating groups, while the LUMO may be located on electron-accepting moieties. researchgate.net For this compound, the electron-withdrawing aldehyde group would likely play a significant role in the localization of the LUMO.
DFT calculations on various thiazole derivatives show HOMO-LUMO energy gaps typically ranging from 3 to 5 eV. researchgate.netresearchgate.net The specific value for this compound would be influenced by the combined electronic effects of the ethynyl (B1212043) and carbaldehyde groups. Molecular Electrostatic Potential (MEP) maps are also generated to visualize charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. academie-sciences.frresearchgate.net
Illustrative Frontier Orbital Energies for Thiazole Derivatives Note: This table provides example HOMO-LUMO energies from DFT calculations on different thiazole-containing molecules to illustrate the typical range. Data is not specific to this compound.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Substituted Thiazolidine | ~ -6.5 to -7.0 | ~ -1.0 to -1.5 | ~5.0 - 6.0 |
| Donor-Acceptor Thiazole | ~ -5.5 to -6.0 | ~ -2.0 to -2.5 | ~3.0 - 4.0 |
| Phenyl-substituted Thiazole | ~ -6.2 | ~ -1.6 | ~4.6 |
Vibrational Frequency Calculations and Spectral Assignment
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies using methods like DFT (e.g., at the B3LYP/6-31G** level), researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. academie-sciences.fr
For this compound, key vibrational modes would include:
C=O stretch of the aldehyde group, typically a strong band in the IR spectrum around 1680-1720 cm⁻¹.
C≡C stretch of the ethynyl group, expected in the range of 2100-2260 cm⁻¹.
C-H stretch of the aldehyde and ethynyl protons.
Vibrational modes associated with the thiazole ring , including C=N, C-S, and C-C stretching.
Comparing calculated frequencies with experimental data helps confirm the molecular structure. Theoretical spectra for various 1,3,4-thiadiazole (B1197879) derivatives have been successfully correlated with experimental FT-IR and UV-Vis spectra. researchgate.net
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for interpreting experimental NMR spectra and confirming the correct assignment of signals to specific atoms in the molecule. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose.
For this compound, key predicted signals would include:
A distinct downfield ¹H signal for the aldehyde proton (>9 ppm).
A signal for the ethynyl proton .
A signal for the proton at the C5 position of the thiazole ring .
¹³C signals for the carbonyl carbon , the two ethynyl carbons , and the carbons of the thiazole ring.
Studies on other thiazole derivatives have shown a good correlation between calculated and experimental NMR data, aiding in their structural elucidation. researchgate.net
Mechanistic Studies of Chemical Reactions Involving the Compound
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies. For this compound, several reaction types could be investigated.
The aldehyde group at position 4 makes it a candidate for condensation reactions, such as the Knoevenagel condensation. nih.gov The ethynyl group at position 2 is susceptible to cycloaddition reactions. nih.gov Computational studies can model these reaction pathways, for example, by examining the HOMO-LUMO interactions between the thiazole derivative and a reaction partner to understand the regioselectivity and stereoselectivity of the reaction. masterorganicchemistry.com Mechanistic studies on the formation of thiazole rings and their subsequent reactions often employ DFT to validate proposed pathways. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations could be applied to this compound to explore its conformational landscape in different environments, such as in various solvents. These simulations would reveal how the molecule flexes, rotates, and interacts with surrounding solvent molecules, providing a more realistic picture of its behavior in solution. Furthermore, if the molecule were being investigated for biological applications, MD simulations could model its interaction with a target protein, showing how it fits into a binding site and the nature of the intermolecular forces involved.
Analysis of Aromaticity and Electronic Delocalization within the Thiazole System
The inherent aromaticity of the thiazole ring is a fundamental determinant of its chemical character and reactivity. This aromaticity arises from the cyclic arrangement of five atoms with a total of six π-electrons, conforming to Hückel's rule. The π-electron delocalization in thiazole is significant, rendering it more aromatic than its oxazole (B20620) counterparts. This characteristic is evidenced by nuclear magnetic resonance (NMR) spectroscopy, where the chemical shifts of the ring protons are observed in the aromatic region, indicating a strong diamagnetic ring current.
Electron-withdrawing groups, by their nature, pull electron density from the ring system. This perturbation can influence the degree of π-electron delocalization and, consequently, the aromaticity of the heterocyclic core. It has been noted in computational studies that the introduction of strong electron-withdrawing groups can, in some cases, impact the aromaticity of azole systems.
The carbaldehyde group at the C4 position is a well-known electron-withdrawing group due to the polarization of the carbon-oxygen double bond. This group will inductively and resonantly withdraw electron density from the thiazole ring. Similarly, the ethynyl group at the C2 position, while sometimes capable of donating π-electrons, generally acts as a mild electron-withdrawing group, particularly when attached to an electron-deficient ring system. The cumulative effect of these two groups is a significant polarization of the thiazole ring, which in turn affects the bond lengths and the uniformity of electron distribution, key factors in determining aromaticity.
Theoretical investigations on substituted thiazoles have shown that the nature and position of substituents play a crucial role in modulating the electronic properties and stability of the ring. For instance, studies on thiazole derivatives have indicated that the presence of electron-withdrawing substituents can lead to a lower highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which has implications for the molecule's reactivity and electronic transitions.
Advanced Research Applications and Methodological Contributions
Role as a Key Building Block in Complex Organic Synthesis
The thiazole (B1198619) ring is a fundamental heterocyclic motif that is integral to numerous biologically active compounds and pharmaceuticals. researchgate.netnih.gov The strategic incorporation of an ethynyl (B1212043) group and a carbaldehyde function at the 2- and 4-positions, respectively, creates a highly versatile building block for synthetic chemists. This substitution pattern provides multiple reactive sites for elaboration, enabling the construction of complex molecular architectures.
The 1,3-thiazole core is a recognized scaffold for generating lead compounds in drug discovery and is readily accessible for chemical modification. mdpi.com Thiazole derivatives serve as crucial starting materials for a wide range of heterocyclic compounds. researchgate.netresearchgate.net The presence of the aldehyde and alkyne functionalities in 2-ethynyl-1,3-thiazole-4-carbaldehyde allows for a variety of chemical transformations. For instance, the aldehyde can undergo condensation reactions, while the terminal alkyne is amenable to coupling reactions, such as the Sonogashira coupling, to introduce further complexity.
In the synthesis of potent ferroptosis inducers, a structurally related precursor, 2-bromothiazole-4-carbaldehyde, is utilized. nih.gov This precursor undergoes a Stille or other cross-coupling reaction to install various groups, followed by the introduction of an ethynyl group via Sonogashira coupling with trimethylsilyl acetylene. nih.gov This multi-step synthesis highlights the role of the thiazole-4-carbaldehyde core as a foundational platform for building elaborate molecules with specific biological functions. The resulting ethynylthiazole unit is a key component of molecules designed to target specific biological pathways. nih.govresearchgate.net
The 2-ethynylthiazole moiety has been identified as a potent electrophilic "warhead" in the design of covalent inhibitors. researchgate.netnih.gov This functionality is crucial for its ability to form covalent bonds with nucleophilic residues, such as selenocysteine in the active site of enzymes like Glutathione Peroxidase 4 (GPX4). nih.govresearchgate.net The development of reagents containing this warhead represents a significant advance in creating highly selective and potent enzyme inhibitors. nih.govfigshare.com Furthermore, ethynyl-substituted heterocycles are recognized as versatile reagents for "click chemistry," a class of reactions known for their high efficiency and specificity. chemrxiv.org This application opens up possibilities for incorporating the thiazole scaffold into larger biomolecules or materials through straightforward and high-yielding chemical ligation. chemrxiv.org
Methodological Contributions in Chemical Biology Research
Beyond its role in synthesis, the this compound framework is central to the development of sophisticated chemical tools for probing biological processes. These tools have been instrumental in elucidating cellular pathways and identifying novel protein targets.
To identify the cellular protein targets of bioactive molecules, researchers have designed and synthesized a variety of molecular probes based on the core structure of potent ferroptosis inducers. nih.gov These probes are engineered to include functionalities that allow for target identification and include:
Covalently binding propargyl probes
Covalently binding fluorescence probes
Photoactivatable affinity probes
Biotinylated affinity probes nih.gov
By attaching these functionalities to the core scaffold, which includes the ethynylthiazole unit, researchers can covalently link the molecule to its binding partners within the cell. nih.gov Subsequent analysis can then identify these interacting proteins, providing direct insight into the molecule's mechanism of action. nih.gov
A significant application of compounds derived from the 2-ethynylthiazole scaffold is in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. researchgate.netresearchgate.net Derivatives containing a 2-ethynylthiazole-4-carboxamide moiety have been developed as highly potent and selective inducers of ferroptosis. researchgate.netnih.govfigshare.com
The primary target of these compounds is Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis by converting lipid hydroperoxides into non-toxic lipid alcohols. researchgate.net The ethynyl group on the thiazole ring acts as an electrophilic warhead that can covalently engage the selenocysteine residue in the active site of GPX4, thereby inhibiting its function. nih.govresearchgate.net This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), triggering cell death. nih.gov The development of these inhibitors has provided researchers with powerful tools to study the ferroptosis pathway and has highlighted GPX4 as a promising therapeutic target for therapy-resistant cancers. researchgate.net
Table 1: Research Findings on a GPX4 Inhibitor Derived from the 2-Ethynylthiazole Scaffold
| Parameter | Finding | Citation |
|---|---|---|
| Compound ID | (R)-9i | nih.govfigshare.com |
| Target | Glutathione Peroxidase 4 (GPX4) | nih.govfigshare.com |
| Mechanism | Ferroptosis Inducer | nih.govfigshare.com |
| Cytotoxicity (IC₅₀ against HT1080) | 0.0003 μM | nih.govfigshare.com |
| Ferroptosis Selectivity Index | 24,933 | nih.govfigshare.com |
| GPX4 Binding Affinity (Kᴅ) | 20.4 nM | nih.gov |
| Cellular Thermal Shift Assay (ΔTₘ) | 6.2 °C stabilization of GPX4 | nih.gov |
Chemoproteomics has been a key methodological approach for identifying the cellular targets of 2-ethynylthiazole-based compounds. researchgate.net Using the specifically designed covalent and affinity probes mentioned previously, researchers have performed proteomic studies to profile protein interactions. nih.gov This analysis led to the identification of several potential protein targets, with GPX4 being the most prominent. nih.govresearchgate.net
Further validation of these interactions was achieved through Western blotting and the cellular thermal shift assay (CETSA). nih.govresearchgate.net In addition to GPX4, these chemoproteomic studies enriched other proteins known to be associated with cellular antioxidant pathways, such as cystathionine β-synthase, peroxiredoxins, ADP/ATP carriers, and glucose dehydrogenase. nih.gov This demonstrates the power of using chemoproteomic profiling with probes derived from the this compound scaffold to map the interaction landscape of a bioactive compound within the complex cellular environment. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromothiazole-4-carbaldehyde |
| 2-ethynylthiazole-4-carboxamide |
| ADP/ATP |
| Cystathionine β-synthase |
| Glucose dehydrogenase |
| Glutathione Peroxidase 4 (GPX4) |
| Peroxiredoxins |
Advanced Materials Science Applications
Precursors for Photoactive Compounds and Dyes
There is no available research specifically documenting the use of this compound as a precursor for photoactive compounds or dyes.
Scaffolds for Functional Organic Materials Development
There is no available research specifically documenting the use of this compound as a scaffold for the development of functional organic materials.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes to Ethynyl (B1212043) Thiazole (B1198619) Carbaldehydes
The efficient and environmentally benign synthesis of 2-ethynyl-1,3-thiazole-4-carbaldehyde and its derivatives is a primary area for future research. While classical methods provide a conceptual framework, there is considerable scope for innovation in terms of sustainability and efficiency.
A plausible and established route for the synthesis of 2-ethynyl-1,3-thiazoles involves the Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.org This typically entails the coupling of a terminal alkyne with a 2-halo-1,3-thiazole derivative. For the target compound, this would likely involve the synthesis of a 2-halo-1,3-thiazole-4-carbaldehyde intermediate followed by a palladium-catalyzed coupling with a suitable alkyne. The development of more sustainable versions of the Sonogashira coupling, for instance, using water as a solvent or employing copper-free conditions, represents a key research avenue. organic-chemistry.org
Another classic approach to thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. wikipedia.orgthermofisher.com Adapting this method for the direct synthesis of this compound would be a novel undertaking, potentially requiring the design of specialized α-haloketone and thioamide precursors bearing the requisite functionalities. Microwave-assisted and ultrasound-promoted Hantzsch syntheses are emerging as green alternatives that can accelerate reaction times and improve yields. organic-chemistry.org
Future research should focus on one-pot or tandem reactions that minimize purification steps and reduce waste. The use of green catalysts, such as reusable magnetic nanoparticles or biodegradable catalysts like chitosan-based materials, could significantly enhance the sustainability of these synthetic routes. nih.gov
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Key Reactants | Potential Advantages |
| Sonogashira Coupling | 2-halo-1,3-thiazole-4-carbaldehyde, terminal alkyne | High functional group tolerance, well-established. organic-chemistry.orgwikipedia.org |
| Hantzsch Synthesis | α-haloketone derivative, ethynylthioamide | Convergent, potential for diversity. wikipedia.orgthermofisher.com |
| Green Catalysis | Use of reusable or biodegradable catalysts | Reduced environmental impact, cost-effective. nih.gov |
| Flow Chemistry | Continuous processing of reactants | Improved safety, scalability, and control. |
Exploration of Undiscovered Reactivity Profiles and Cascade Transformations
The dual functionality of this compound presents a fertile ground for the discovery of novel reactivity and the design of elegant cascade reactions. The ethynyl group can participate in a wide array of transformations, including cycloadditions, metal-catalyzed couplings, and nucleophilic additions. Concurrently, the aldehyde group is a versatile handle for condensation reactions, oxidations, and reductions.
The exploration of intramolecular reactions between the ethynyl and aldehyde moieties could lead to the formation of novel fused heterocyclic systems. For instance, under specific catalytic conditions, a cyclization event could occur, leading to thieno[2,3-b]pyridine-like structures.
Furthermore, the thiazole ring itself can participate in reactions. The C5 position is known to be susceptible to electrophilic substitution, and the C2 proton can be abstracted by strong bases to form a nucleophilic species. researchgate.net The interplay of these reactive sites with the ethynyl and aldehyde groups could unlock unprecedented chemical transformations.
Future research should focus on:
[3+2] Cycloaddition reactions of the ethynyl group with various 1,3-dipoles to generate novel spiro- or fused-thiazole derivatives. nih.govrsc.org
Tandem reactions that sequentially engage the aldehyde and ethynyl groups in a single synthetic operation.
Metal-catalyzed cascade reactions that exploit the reactivity of both functional groups to build molecular complexity in a single step.
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involving this compound will rely on the use of advanced spectroscopic techniques to characterize transient species and reaction intermediates. While standard techniques like NMR and mass spectrometry are crucial for characterizing stable products, more sophisticated methods are needed to probe the short-lived intermediates that govern reaction pathways.
For instance, in situ monitoring of reactions using techniques like Raman spectroscopy could provide valuable information on the formation and consumption of intermediates. nih.gov This would be particularly useful for studying mechanochemical reactions or fast, catalyzed processes.
The synthesis of isotopically labeled (e.g., with ¹³C or ¹⁵N) versions of this compound would enable more detailed NMR studies, helping to elucidate reaction mechanisms and the electronic structure of the molecule. mdpi.com
Table 2: Spectroscopic Techniques for Characterization
| Technique | Information Provided | Relevance |
| ¹H and ¹³C NMR | Connectivity and chemical environment of atoms. | Elucidation of product structures. nih.gov |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirmation of product identity. researchgate.net |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Monitoring of reactions. |
| In situ Raman Spectroscopy | Real-time monitoring of vibrational modes. | Identification of transient intermediates. nih.gov |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. nih.govjetir.org For a molecule like this compound, these computational tools can be leveraged in several ways.
ML models can be trained on existing databases of chemical reactions to predict the most likely outcomes of reactions involving this compound. nih.gov This can help chemists to prioritize synthetic routes and avoid unproductive experiments. Furthermore, AI can assist in the de novo design of synthetic pathways, suggesting novel and efficient ways to construct the target molecule and its derivatives.
In the context of developing derivatives with specific properties, quantitative structure-activity relationship (QSAR) models can be built using ML algorithms. nih.gov These models can predict the biological activity or material properties of virtual derivatives of this compound, guiding the selection of the most promising candidates for synthesis.
Future opportunities include:
Developing bespoke ML models trained on data specific to thiazole chemistry to enhance prediction accuracy.
Using generative AI models to propose novel derivatives of this compound with desired properties.
Integrating AI with automated synthesis platforms to create a closed-loop system for the rapid discovery and optimization of new reactions and molecules.
Rational Design of Derivatives for Tailored Research Applications and Probes
The inherent functionalities of this compound make it an excellent starting point for the rational design of derivatives with tailored applications, particularly as research probes. The ethynyl group is a well-known "click" chemistry handle, allowing for its facile conjugation to biomolecules or materials. The aldehyde can be used to attach the molecule to amine-containing substrates or to build more complex structures.
A particularly promising area is the development of fluorescent probes. Thiazole-containing compounds often exhibit interesting photophysical properties, and the extended conjugation provided by the ethynyl group can be exploited to tune the fluorescence emission. rsc.orgsemanticscholar.org By attaching specific recognition moieties to the thiazole scaffold, derivatives of this compound could be designed as selective fluorescent probes for detecting metal ions, anions, or biologically important molecules. nih.govnih.gov
The design process can be guided by computational chemistry, using methods like density functional theory (DFT) to predict the electronic and photophysical properties of potential derivatives. nih.gov This in silico screening can help to identify the most promising candidates for synthesis and experimental evaluation.
Table 3: Potential Research Applications of Derivatives
| Application Area | Design Strategy | Key Functional Groups |
| Fluorescent Probes | Conjugation to fluorophores, introduction of recognition sites. | Ethynyl, Aldehyde. nih.govnih.gov |
| Bioconjugation | "Click" chemistry with the ethynyl group. | Ethynyl. |
| Materials Science | Polymerization via the ethynyl group. | Ethynyl. |
| Medicinal Chemistry | Modification of functional groups to interact with biological targets. | Thiazole, Ethynyl, Aldehyde. |
Q & A
Q. What are the standard synthetic routes for preparing 2-ethynyl-1,3-thiazole-4-carbaldehyde?
The synthesis typically involves multi-step reactions, starting with functionalization of the thiazole core. For example:
- Vilsmeier-Haack reaction : Used to introduce the aldehyde group at the 4-position of the thiazole ring. This method employs POCl₃ and DMF under controlled temperatures (60–80°C) .
- Nucleophilic substitution : Ethynyl groups can be introduced via Sonogashira coupling or alkyne addition reactions, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in anhydrous THF .
- Key intermediates : 2-Methyl-1,3-thiazole-4-carbaldehyde (CAS 20949-84-2) is a common precursor, modified via deprotonation and ethynylation .
Optimization Note : Reactions often require inert atmospheres (N₂/Ar) and moisture-free solvents to prevent side reactions.
Q. How is this compound characterized structurally?
Standard characterization includes:
- NMR spectroscopy : and NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and ethynyl group (δ ~2.5–3.0 ppm for protons adjacent to the triple bond) .
- IR spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of aldehyde) and ~2100–2200 cm⁻¹ (C≡C stretch) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₄NOS⁺, theoretical m/z 154.0098) .
Q. What are the preliminary biological screening protocols for this compound?
Initial assays focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays (e.g., ATPase activity using malachite green) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for the Sonogashira coupling step in ethynylation?
- Catalyst system : Use PdCl₂(PPh₃)₂ with CuI (1–5 mol%) in DMF/THF (1:1) at 60–70°C .
- Base selection : Triethylamine or DBU improves deprotonation efficiency, reducing side-product formation .
- Data-driven optimization : A recent study achieved 85% yield by adjusting the molar ratio of alkyne to halide (1.2:1) and reaction time (12–16 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
